

The Comprehensive Phytochemistry and Bioactivity of Nardostachys jatamansi: A Technical Guide

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Compound of Interest

Compound Name: *Spikenard extract*

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An in-depth exploration of the chemical constituents, pharmacological activities, and underlying molecular mechanisms of the Himalayan medicinal plant, Nardostachys jatamansi, tailored for researchers, scientists, and drug development professionals.

Introduction

Nardostachys jatamansi, a perennial herb native to the Himalayan region, has a long-standing history of use in traditional medicine systems, including Ayurveda, for treating a variety of ailments. Modern scientific investigation has begun to validate its traditional applications, revealing a complex phytochemical profile with a broad spectrum of pharmacological activities. This technical guide provides a comprehensive overview of the chemical constituents of N. jatamansi, its diverse bioactivities, and the molecular pathways it modulates. The information is presented to facilitate further research and drug discovery efforts centered on this potent medicinal plant.

Chemical Constituents of Nardostachys jatamansi

The rhizome of Nardostachys jatamansi is a rich source of a diverse array of bioactive compounds. The primary classes of chemical constituents include sesquiterpenoids, coumarins, lignans, neolignans, alkaloids, and flavonoids.^{[1][2]}

Table 1: Major Chemical Constituents Identified in Nardostachys jatamansi

Compound Class	Examples	Reference(s)
Sesquiterpenoids	Jatamansone (Valeranone), Nardostachone, Jatamansic Acid, Nardal, Spirojatamol, Calarene, Patchouli alcohol, β -eudesmol	[1]
Coumarins	Jatamansin	[1]
Alkaloids	Actinidine, Nardostachysin	[1][2]
Flavonoids	Quercetin	[2]
Lignans & Neolignans	Virolin	[1]
Fatty Acids & Alcohols	n-Hexacosane, n-Hexacosanol	[1]

Quantitative Analysis of Phytochemicals

Quantitative analysis of *N. jatamansi* extracts has revealed significant amounts of total phenols, flavonoids, and flavonols. One study reported the total phenolic, flavonoid, and flavonol content in an aqueous extract to be 8.631 mg GAE/g, 30.267 mg rutin/g, and 72.971 mg rutin/g, respectively. The tannin content was also found to be notably high.

The composition of the essential oil of *N. jatamansi* has been extensively studied using Gas Chromatography-Mass Spectrometry (GC-MS). The major constituents and their relative percentages vary depending on the geographical origin and extraction method.

Table 2: Quantitative Composition of *Nardostachys jatamansi* Essential Oil from a GC-MS Study

Compound	Retention Time (min)	Area (%)
Calarene	13.56	20.4
γ -Himachelene	14.23	17.1
Vardiflorene	14.56	12.3
Ionol 4	15.23	9.9
α -Panasinsen	15.87	9.7
Jatamansone	16.23	7.0
α -Santalene	16.98	4.6
Epiglobulol	17.54	1.9
2,2,7,7-Tetramethyl tricyclo [6,2,1,0 (1,6)] undec-4-ene 3- one	18.23	1.7
Resibufogenin	19.56	8.4

Bioactivity of *Nardostachys jatamansi*

Nardostachys jatamansi exhibits a wide range of pharmacological activities, which are attributed to its complex mixture of bioactive compounds. These activities include neuroprotective, anti-inflammatory, antioxidant, antimicrobial, and anticancer effects.

Neuroprotective Activity

Extracts of *N. jatamansi* and its isolated compounds have demonstrated significant neuroprotective effects in various in vitro and in vivo models. The neuroprotection is attributed to the modulation of multiple signaling pathways and the suppression of neuroinflammation.

One of the key mechanisms is the inhibition of microglial activation and the subsequent reduction in the production of pro-inflammatory mediators. Nardosinone, a prominent sesquiterpenoid, has been shown to suppress the production of M1 pro-inflammatory factors in lipopolysaccharide (LPS)-induced BV-2 microglial cells. This effect is mediated through the inhibition of the AKT/mTOR signaling pathway. Furthermore, *N. jatamansi* extract and

nardosinone can attenuate chemokine release from activated microglia, thereby reducing T cell migration.[3]

Another important neuroprotective mechanism involves the modulation of the TLR4/MyD88 signaling pathway. Nardostachin, another constituent, has been shown to exert anti-neuroinflammatory effects by suppressing the TLR4-MyD88-NF- κ B and JNK MAPK pathways in LPS-induced microglial cells.[4]

Anti-inflammatory Activity

The anti-inflammatory properties of *N. jatamansi* are well-documented. Cyclooolivil, a compound isolated from the plant, has been shown to inhibit the production of inflammatory cytokines such as IL-6, IL-8, and RANTES in TNF- α /IFN- γ -induced HaCaT keratinocytes. This anti-inflammatory effect is mediated by the blockage of the NF- κ B and JAK/STAT signaling pathways.[5][6]

Antioxidant Activity

The antioxidant potential of *N. jatamansi* is attributed to its ability to scavenge free radicals. The methanolic extract of jatamansi rhizome has demonstrated concentration-dependent antioxidant activity by inhibiting the DPPH radical, with an IC₅₀ value of 60.03 μ g/mL. The same extract also exhibited nitric oxide free radical scavenging activity with an IC₅₀ value of 81.99 μ g/mL.[7]

Anticancer Activity

Nardostachys jatamansi root extract has been shown to possess anticancer properties. It can reduce the viability of neuroblastoma cell lines (IMR-32 and SK-N-MC) at lower doses compared to non-cancerous cells. The extract also negatively regulates the growth kinetics of these cancer cells in a significant manner.[8] Furthermore, the extract has been found to inhibit the proliferation of hepatocellular carcinoma (HCC) by reducing the activation of STAT3 through the inhibition of ERK expression.[9]

Table 3: Summary of Key Bioactivities and their Quantitative Measures

Bioactivity	Experimental Model	Key Findings	Reference(s)
Neuroprotective	LPS-induced BV-2 microglial cells	Nardosinone suppresses M1 pro-inflammatory factors via AKT/mTOR pathway inhibition.	[3]
LPS-induced BV-2 and primary microglial cells	Nardostachin suppresses neuroinflammation via TLR4/MyD88-NF- κ B and JNK MAPK pathways.	[4]	
Anti-inflammatory	TNF- α /IFN- γ -induced HaCaT keratinocytes	Cyclooolivil inhibits IL-6, IL-8, and RANTES production by blocking NF- κ B and JAK/STAT pathways.	[5][6]
Antioxidant	DPPH radical scavenging assay	Methanolic extract IC50: 60.03 μ g/mL	[7]
Nitric oxide radical scavenging assay	Methanolic extract IC50: 81.99 μ g/mL	[7]	
Anticancer	IMR-32 and SK-N-MC neuroblastoma cell lines	Root extract reduces cell viability and proliferation.	[8]
Hepatocellular carcinoma (HCC) cells	Root extract inhibits proliferation via ERK/STAT3 pathway.	[9]	

Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the literature to evaluate the bioactivity of *Nardostachys jatamansi*.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

- **Cell Seeding:** Seed cells in a 96-well plate at a density of 1×10^4 cells/well and incubate for 24 hours to allow for cell attachment.[\[10\]](#)
- **Treatment:** Treat the cells with varying concentrations of the *N. jatamansi* extract or isolated compound and incubate for a specified period (e.g., 72 hours).[\[10\]](#)
- **MTT Addition:** After the treatment period, remove the medium and add 28 μL of a 2 mg/mL solution of MTT to each well.[\[10\]](#) Incubate the plate for 4 hours in a humidified atmosphere (e.g., +37 °C, 5-6.5% CO₂).[\[11\]](#)
- **Solubilization:** Add 100 μL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[\[11\]](#)
- **Absorbance Measurement:** Measure the absorbance of the samples using a microplate reader at a wavelength between 550 and 600 nm.[\[11\]](#)

DPPH Radical Scavenging Assay

This assay measures the free radical scavenging capacity of an antioxidant.

- **Preparation of DPPH solution:** Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol. The absorbance of this working solution should be adjusted to 1.00 ± 0.200 at 517 nm.[\[12\]](#)
- **Reaction Mixture:** Add 0.5 mL of the *N. jatamansi* extract at various concentrations to 3 mL of the DPPH working solution.[\[12\]](#)
- **Incubation:** Mix the solution and allow it to stand in the dark for 30 minutes.[\[12\]](#)
- **Absorbance Measurement:** Measure the absorbance of the reaction mixture at 517 nm. A reference sample containing 0.5 mL of the solvent instead of the extract is used as a control.[\[12\]](#)

- Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

Freund's Adjuvant-Induced Arthritis Model

This is a widely used animal model for studying chronic inflammation and the efficacy of anti-arthritic drugs.

- Induction of Arthritis: Inject 0.05 mL of Complete Freund's Adjuvant (CFA) containing 10 mg/mL of Mycobacterium tuberculosis subcutaneously into the footpad of a rear paw of a rat. [\[13\]](#)
- Treatment: Administer the N. jatamansi extract or vehicle orally to the rats daily for a specified period (e.g., 21 days). [\[14\]](#)
- Assessment of Arthritis: Monitor the development of arthritis by measuring the paw volume and arthritic index. Secondary arthritis in the non-injected paws typically appears within 12-14 days. [\[13\]](#)[\[14\]](#)
- Biochemical and Hematological Analysis: At the end of the treatment period, collect blood samples to analyze biochemical and hematological parameters such as C-reactive protein, serum rheumatoid factor, and erythrocyte sedimentation rate. [\[14\]](#)

LPS-Induced Neuroinflammation in Microglia

This in vitro model is used to study the anti-neuroinflammatory effects of compounds.

- Cell Culture: Culture BV-2 microglial cells in appropriate media.
- Treatment: Pre-treat the cells with different concentrations of N. jatamansi extract or isolated compounds for a specific duration (e.g., 1 hour).
- Induction of Inflammation: Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for a specified time (e.g., 24 hours) to induce an inflammatory response. [\[3\]](#)
- Analysis of Inflammatory Mediators: Collect the cell culture supernatant to measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) and other inflammatory mediators (e.g., nitric oxide) using appropriate assays (e.g., ELISA, Griess assay).

- Western Blot Analysis: Lyse the cells to extract proteins and perform Western blot analysis to determine the expression levels of key proteins in the inflammatory signaling pathways (e.g., p-NF- κ B, iNOS, COX-2).

Signaling Pathways and Molecular Mechanisms

The bioactive compounds in *Nardostachys jatamansi* exert their effects by modulating several key signaling pathways involved in inflammation, cell proliferation, and survival.

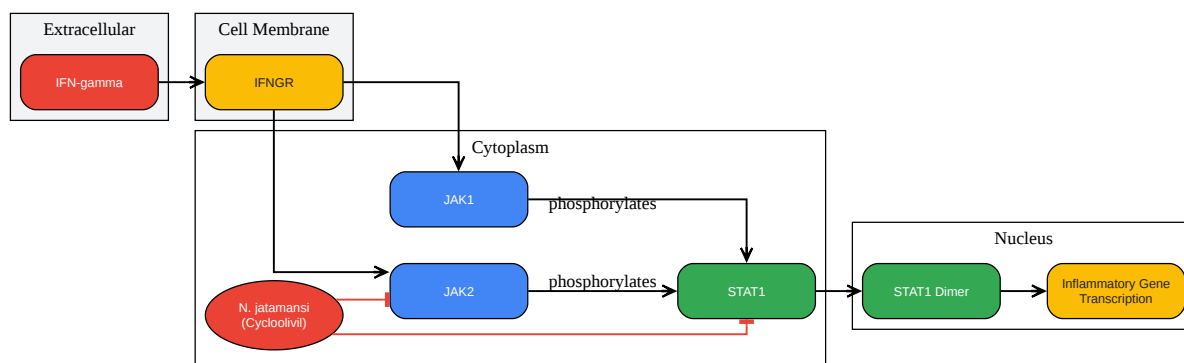
NF- κ B Signaling Pathway

The Nuclear Factor-kappa B (NF- κ B) pathway is a central regulator of inflammation. Several compounds from *N. jatamansi* have been shown to inhibit this pathway. For instance, cyclooolivil blocks the phosphorylation and subsequent degradation of I κ B α , which in turn prevents the nuclear translocation of the p65 subunit of NF- κ B. This leads to a downregulation of NF- κ B target genes, including those encoding pro-inflammatory cytokines. Nardostachin also inhibits the NF- κ B signaling pathway by repressing I κ B- α phosphorylation and blocking NF- κ B translocation.^{[4][5]}

Caption: Inhibition of the NF- κ B signaling pathway by *N. jatamansi* constituents.

JAK/STAT Signaling Pathway

The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is another critical pathway in cytokine signaling. Cyclooolivil from *N. jatamansi* has been demonstrated to inhibit the phosphorylation of JAK2 and STAT1, thereby blocking the downstream signaling cascade that leads to the expression of inflammatory genes.^{[5][6]}

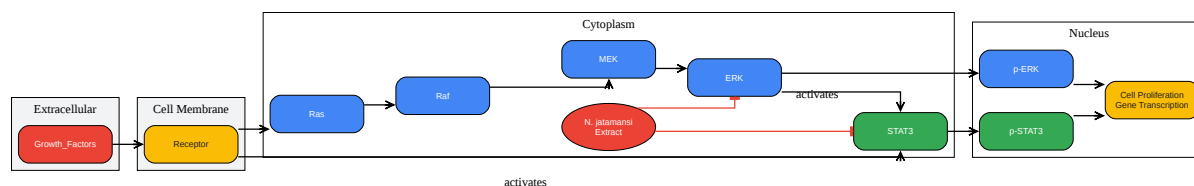


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Caption: Inhibition of the JAK/STAT signaling pathway by cycloolivil from *N. jatamansi*.

ERK/STAT3 Signaling Pathway

The Extracellular signal-regulated kinase (ERK) and Signal Transducer and Activator of Transcription 3 (STAT3) pathways are crucial for cell proliferation and survival. *N. jatamansi* root extract has been shown to inhibit the proliferation of hepatocellular carcinoma cells by reducing the phosphorylation of both ERK and STAT3. This leads to a decrease in the expression of downstream targets like cyclin D1, thereby arresting the cell cycle.[9]



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